Fumagillinbicyclohexylammonium

Pharmaceutical salt selection Veterinary formulation science Apiculture drug delivery

Standard fumagillin free acid (CAS 23110-15-8) has poor aqueous solubility (3.3 mg/L) and thermal instability, making it unsuitable for in vivo dosing. This 1:1 dicyclohexylamine salt form enables water-soluble formulations for veterinary and research applications. - **Physicochemical advantage**: Aqueous solubility sufficient for 26 mg/L sucrose syrup preparations (FDA-approved apiculture concentration) - **Enzyme target**: Potent, selective irreversible MetAP-2 inhibitor (IC50 = 11.1 nM); >1000-fold selectivity over MetAP-1 - **Supply format**: Defined stoichiometric composition for analytical method development (LC-MS/MS) and residue monitoring (DCH as stable marker)

Molecular Formula C38H57NO7
Molecular Weight 639.9 g/mol
Cat. No. B12273596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumagillinbicyclohexylammonium
Molecular FormulaC38H57NO7
Molecular Weight639.9 g/mol
Structural Identifiers
SMILESCC(=CCC1C(O1)(C)C2C(C(CCC23CO3)OC(=O)C=CC=CC=CC=CC(=O)O)OC)C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C26H34O7.C12H23N/c1-18(2)13-14-20-25(3,33-20)24-23(30-4)19(15-16-26(24)17-31-26)32-22(29)12-10-8-6-5-7-9-11-21(27)28;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-13,19-20,23-24H,14-17H2,1-4H3,(H,27,28);11-13H,1-10H2/b7-5+,8-6+,11-9+,12-10+;
InChIKeyOLRILZDTQKZQIG-GRJGWNIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fumagillinbicyclohexylammonium: MetAP-2 Inhibitor Overview


Fumagillinbicyclohexylammonium (CAS 41567-78-6), also referred to as fumagillin dicyclohexylamine (DCH) salt or bicyclohexylammonium fumagillin, is the 1:1 stoichiometric salt of the fungal polyene metabolite fumagillin with dicyclohexylamine [1]. Fumagillin itself, first isolated from Aspergillus fumigatus in 1949, is a potent and selective irreversible inhibitor of type-2 methionine aminopeptidase (MetAP-2; EC 3.4.11.18) [2]. The parent free acid is practically water-insoluble (3.3 mg/L) and rapidly degraded by ultraviolet light and heat; consequently, the DCH salt form was developed to confer aqueous solubility and enhanced stability, enabling commercial formulation as a water-soluble powder for veterinary administration [1]. The compound is the active pharmaceutical ingredient in the registered apiculture products Fumagilin-B® and Fumidil-B®, where it is indicated for the control of Nosema apis and Nosema ceranae infections in honey bees (Apis mellifera), and is also used in aquaculture for microsporidian infections in various fish species [1][3].

Why Fumagillin DCH Cannot Be Substituted


The fumagillin DCH salt is not merely a convenient formulation excipient combination; it represents a chemically distinct entity where the counterion is integral to the compound's physicochemical and biological profile in ways that preclude direct substitution. Fumagillin free acid (CAS 23110-15-8) has an aqueous solubility of only 3.3 mg/L, rendering it unsuitable for the aqueous dosing regimens required in apiculture and aquaculture without the DCH counterion [1]. The DCH moiety is not biologically inert: it exhibits its own toxicological signature, including genotoxicity and tumorigenicity concerns, and is significantly more stable in honey than fumagillin itself, with half-lives exceeding 800 days under certain storage conditions [2]. Furthermore, while TNP-470—a semi-synthetic fumagillin analog—shows comparable MetAP-2 inhibitory potency, its toxicity profile and clinical performance differ markedly; it was not approved for microsporidiosis and has dose-limiting neurotoxicity that fumagillin DCH does not share in its approved veterinary indications [3]. Albendazole, the alternative benzimidazole antimicrosporidial, lacks efficacy against Enterocytozoon bieneusi—the most common human microsporidial pathogen—whereas fumagillin remains active [4]. These pharmacological and regulatory divergences establish that fumagillinbicyclohexylammonium occupies a distinct niche that cannot be filled by generic substitution within the fumagillin class or by alternative chemical classes.

Quantitative Differentiation Evidence


Aqueous Solubility vs. Free Acid

Fumagillin free acid has a measured aqueous solubility of 3.3 mg/L at 25°C, placing it in the practically insoluble category [1]. Conversion to the dicyclohexylamine (DCH) salt yields a commercially water-soluble preparation. The salt form enables dissolution at the FDA-approved apiculture concentration of 26 mg of fumagillin base per liter of sucrose syrup—a concentration unattainable with the free acid alone [2]. The FAO JECFA monograph confirms that fumagillin is used exclusively as the DCH salt in veterinary medicine precisely because the free acid is poorly soluble and undergoes rapid UV and thermal degradation [1]. While an exact mg/mL solubility figure for the intact fumagillin DCH salt is not reported as a discrete number in the peer-reviewed literature, the DCH counterion itself exhibits sparing aqueous solubility of 0.08 g/100 mL (800 mg/L) at 25°C, and the salt formation imparts sufficient hydrophilicity to achieve practical working concentrations for field administration [1].

Pharmaceutical salt selection Veterinary formulation science Apiculture drug delivery

Stability in Honey Matrix

In a controlled LC-MS/MS study of fortified honey samples, the DCH counterion demonstrated dramatically greater stability than the fumagillin moiety across all tested conditions [1]. Under darkness at 21°C, the maximum observed half-life for DCH was 852 days versus 246 days for fumagillin—a 3.5-fold difference. Under illuminated conditions at 21°C, the divergence became extreme: DCH maintained a half-life of 368 days (darkness, 34°C minimum), while fumagillin exhibited a half-life of only 3 days and underwent complete decomposition within 30 days [1]. This differential stability has been independently confirmed in subsequent studies, with DCH being described as 'significantly more resistant to degradation in honey than fumagillin' across temperatures ranging from 4°C to 40°C [2]. At 4°C, fumagillin showed 30% decomposition after 70 days; at 22°C, 60% decomposition; at 30°C, 65% decomposition; and at 40°C, degradation was even more rapid [2].

Residue stability Food safety monitoring Veterinary drug persistence

MetAP-2 Inhibitory Potency vs. TNP-470

At the isolated enzyme level, fumagillin and its semi-synthetic analog TNP-470 (AGM-1470) exhibit nearly identical inhibitory potency against recombinant MetAP-2. Data from the BRENDA enzyme database report an IC50 of 11.1 nM for fumagillin and 10.6 nM for TNP-470, both measured under identical conditions of pH 8.5 and 37°C using recombinant MetAP-2 [1]. This ~5% difference in IC50 is within typical assay variability and establishes that the two compounds are functionally equipotent at the molecular target. The key differentiation arises not from target potency but from downstream pharmacological properties: TNP-470 was developed as a more drug-like analog with reportedly 50-fold greater anti-angiogenic potency in cellular assays and lower acute toxicity than fumagillin, yet it failed in clinical oncology trials and was never approved for microsporidiosis [2]. Fumagillin (as the DCH salt), by contrast, has established regulatory approval for veterinary microsporidiosis and a defined clinical use history in France for human intestinal microsporidiosis due to E. bieneusi [3].

Methionine aminopeptidase-2 inhibition Anti-angiogenesis target engagement Enzyme inhibitor benchmarking

Antimicrosporidial Potency vs. Albendazole

In a standardized in vitro screening assay against two clinically relevant microsporidian species, fumagillin demonstrated substantially greater potency than albendazole—the most common alternative antimicrosporidial benzimidazole [1]. Against Encephalitozoon intestinalis, the MIC50 of fumagillin was 0.52 ng/mL versus 8.0 ng/mL for albendazole, representing a 15.4-fold potency advantage. Against Vittaforma corneae, the difference was even more pronounced: fumagillin MIC50 = 0.81 ng/mL versus albendazole MIC50 = 55.0 ng/mL, a 67.9-fold differential. TNP-470 showed comparable potency to fumagillin against both species (MIC50 0.35 ng/mL and 0.38 ng/mL, respectively) [1]. Critically, albendazole has well-documented lack of efficacy against Enterocytozoon bieneusi—the predominant microsporidial pathogen in HIV/AIDS patients—whereas fumagillin retains clinical activity [2]. This species-specific efficacy gap has direct clinical consequences, as E. bieneusi accounts for the majority of human intestinal microsporidiosis cases.

Microsporidiosis chemotherapy Antiparasitic drug screening Encephalitozoon and Vittaforma

In Vivo Efficacy in Mouse Model

In an athymic mouse model of disseminated Vittaforma corneae infection, daily subcutaneous administration of fumagillin at doses of 5, 10, and 20 mg/kg produced a statistically significant prolongation of survival compared with untreated controls [1]. TNP-470 administered intraperitoneally at 20 mg/kg and ovalicin at 5 mg/kg s.c. similarly prolonged survival, though no treated mice were cured of infection. Importantly, histological examination of kidneys and livers from uninfected mice receiving these agents at 20 mg/kg daily revealed no drug-associated lesions, indicating that the in vivo antimicrosporidial activity of fumagillin in this model was achieved without overt organ toxicity at the tested doses [1]. This contrasts with the known clinical toxicity of systemic fumagillin in humans, where dose-limiting thrombocytopenia and neutropenia have been reported, underscoring the species- and context-dependent nature of fumagillin's therapeutic index [2].

In vivo antimicrosporidial efficacy Athymic mouse model Preclinical microsporidiosis therapy

Commercial Formulation Comparison

Two commercial formulations of fumagillinbicyclohexylammonium—Fumagilin-B® and Fumidil-B®—were directly compared for their handling characteristics and efficacy in a controlled apiculture study [1]. Both formulations were equally effective as treatments for Nosema apis infection in caged honey bees and in free-flying colonies, with neither formulation significantly affecting queen survival or total brood rearing. However, Fumagilin-B demonstrated measurably superior solubility in sucrose syrup compared with Fumidil-B, although both could be adequately prepared at the FDA-approved concentration of 26 mg of fumagillin base per liter of sucrose solution [1]. The solubility advantage of Fumagilin-B is attributed to differences in inert formulation excipients. A subsequent comparative regulatory label analysis confirms that Fumagilin-B is formulated to deliver 21 mg fumagillin base per gram of powder, versus 20 mg/g for Fumidil-B, representing an approximately 5% higher active loading per unit mass of commercial product [2][3].

Apiculture formulation comparison Veterinary drug product quality Nosema disease management

Key Application Scenarios


Apiculture Nosema Disease Control

The DCH salt form is the exclusive regulatory pathway for fumagillin use in apiculture. With an aqueous solubility enabling the FDA-approved concentration of 26 mg/L in sucrose syrup, fumagillinbicyclohexylammonium is the only MetAP-2 inhibitor that can be practically administered to honey bee colonies via standard feeding protocols [1]. The commercial formulations Fumagilin-B® and Fumidil-B® are prepared as water-soluble powders delivering 20-21 mg fumagillin base per gram, with Fumagilin-B offering superior sucrose solubility for large-volume batch preparation [1]. Efficacy has been demonstrated against both N. apis and N. ceranae, the two microsporidian species responsible for nosema disease worldwide [2]. The selection of fumagillin DCH over alternative chemical classes is reinforced by the absence of any other registered chemical treatment for nosema disease in Canada and several other jurisdictions [3].

Aquaculture Microsporidiosis Treatment

Fumagillin DCH is approved for treatment of microsporidian infections in multiple fish species, including carp (Sphaerospora renicola, Myxobolus cyprinid), eels (Pleistophora giardi, Myxobolus giardia), and trout (Sphaerospora sp., Myxobolus cerebralis) [1]. The water-soluble DCH salt enables incorporation into medicated feed, a delivery route that would be impractical with the water-insoluble free acid (3.3 mg/L). The FAO JECFA evaluated fumagillin DCH in 2024 with a view to recommending maximum residue limits (MRLs) for fish and honey, confirming its ongoing regulatory relevance in food-producing animals [1]. The in vivo efficacy demonstrated in the athymic mouse model at 5-20 mg/kg s.c. daily, without observable organ toxicity at the highest dose, provides preclinical support for the systemic antimicrosporidial activity observed in veterinary practice [2].

MetAP-2 Reference Standard for Research

Fumagillinbicyclohexylammonium serves as a commercially available, water-soluble source of fumagillin for academic and pharmaceutical research programs studying MetAP-2-dependent angiogenesis inhibition [1]. At the enzyme level, fumagillin inhibits MetAP-2 with an IC50 of 11.1 nM, essentially equipotent to TNP-470 (10.6 nM), yet the DCH salt offers practical handling advantages including aqueous solubility and a defined stoichiometric composition [2]. The compound's irreversible covalent binding to His231 of MetAP-2 makes it a useful tool compound for target engagement studies, while its selectivity for MetAP-2 over MetAP-1—mediated by a single residue difference (Ala in MetAP-2 vs Thr in MetAP-1 at the fumagillin-binding site)—provides a well-characterized pharmacological probe for isoform-specific functional studies [3]. Researchers should note that the DCH counterion is not biologically inert and exhibits independent genotoxic and tumorigenic properties that must be controlled for in experiments where DCH itself may confound biological readouts .

Food Safety Residue Monitoring

The extreme differential stability of DCH versus fumagillin in honey—with DCH half-lives exceeding 800 days under certain storage conditions versus 3-246 days for fumagillin—establishes DCH as the preferred marker residue for detecting historical fumagillin usage in apiculture [1]. Analytical methods employing LC-MS/MS have been developed and validated for the simultaneous determination of both fumagillin and DCH residues in honey and beeswax [1][2]. For food safety laboratories and regulatory monitoring programs, procurement of characterized fumagillinbicyclohexylammonium reference material of known stoichiometric composition (1:1 fumagillin:DCH) is essential for accurate quantification of both analyte moieties. The FAO JECFA 2024 evaluation has further underscored the importance of monitoring DCH as an independent residue of toxicological concern, distinct from the fumagillin parent [3].

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